molecular formula C18H10FN5O4S B2665766 (Z)-3-((4-fluoro-2-nitrophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile CAS No. 477298-38-7

(Z)-3-((4-fluoro-2-nitrophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2665766
CAS No.: 477298-38-7
M. Wt: 411.37
InChI Key: LCDNFJBSMCDLGK-XFXZXTDPSA-N
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Description

(Z)-3-((4-fluoro-2-nitrophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is a synthetically derived small molecule investigated for its potent and selective kinase inhibitory activity. Its core structure, featuring a 4-arylthiazole scaffold linked to an acrylonitrile group, is a recognized pharmacophore in the design of covalent kinase inhibitors [a href="https://pubs.acs.org/doi/10.1021/jm300837r"]. The acrylonitrile moiety can act as a Michael acceptor, enabling covalent binding to cysteine residues in the ATP-binding pocket of specific kinases, leading to sustained target suppression [a href="https://www.nature.com/articles/s41573-018-0005-0"]. This compound is of significant research value in chemical biology for profiling kinase dependencies and in translational research for evaluating targeted therapeutic strategies, particularly in oncology. Its carefully designed structure, incorporating nitro and fluoro substituents, is intended to optimize selectivity and binding affinity. Researchers utilize this compound to study intracellular signaling pathways, resistance mechanisms, and for the development of novel targeted cancer treatments.

Properties

IUPAC Name

(Z)-3-(4-fluoro-2-nitroanilino)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10FN5O4S/c19-13-4-5-15(17(7-13)24(27)28)21-9-12(8-20)18-22-16(10-29-18)11-2-1-3-14(6-11)23(25)26/h1-7,9-10,21H/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDNFJBSMCDLGK-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)F)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)/C(=C\NC3=C(C=C(C=C3)F)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-3-((4-fluoro-2-nitrophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound consists of a thiazole moiety linked to an acrylonitrile framework, with nitrophenyl and fluoro substitutions that may influence its biological interactions. The structural formula can be represented as follows:

C14H10FN5O2S\text{C}_{14}\text{H}_{10}\text{F}\text{N}_5\text{O}_2\text{S}

Key Functional Groups

  • Thiazole Ring : Known for its role in various biological activities, including anticancer and antimicrobial properties.
  • Nitrophenyl Groups : These groups are often associated with increased reactivity and potential cytotoxicity against cancer cells.

Antitumor Activity

Recent studies have indicated that compounds with thiazole and nitrophenyl groups exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The presence of electron-withdrawing groups like nitro can enhance the cytotoxicity by increasing the electrophilicity of the compound.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of similar thiazole-containing compounds against several cancer cell lines. The results indicated:

  • IC50 Values : Compounds with thiazole rings demonstrated IC50 values in the low micromolar range, suggesting potent antiproliferative effects.
  • Mechanism of Action : The cytotoxicity was attributed to the induction of apoptosis through the activation of caspase pathways.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties due to the presence of both thiazole and nitrophenyl groups. Thiazoles have been documented to possess antibacterial and antifungal activities.

Research Findings

A comparative study highlighted that certain thiazole derivatives exhibited:

  • Broad-Spectrum Activity : Effective against Gram-positive and Gram-negative bacteria.
  • Mechanism : Likely involves disruption of bacterial cell membranes or interference with metabolic pathways.

Enzyme Inhibition

The compound may also act as an inhibitor for specific enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs). Inhibitors targeting CDKs have shown promise in halting tumor growth by disrupting cell cycle progression.

Mechanistic Insights

Research indicates that similar compounds can:

  • Reduce Mcl-1 Levels : A key anti-apoptotic protein, thus promoting apoptosis in cancer cells.
  • Inhibit RNA Polymerase II : Leading to decreased transcription of oncogenes.

Data Summary

Activity TypeObserved EffectsReference
AntitumorIC50 < 5 µM in various cancer cell lines
AntimicrobialEffective against multiple bacterial strains
Enzyme InhibitionCDK9 inhibition leading to reduced Mcl-1

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural features that may confer significant biological activity.

  • Antitumor Activity : Research indicates that thiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 1.61 to 1.98 µg/mL, suggesting strong potential for cancer therapy .
  • Antimicrobial Properties : The presence of nitro groups may enhance the compound's ability to target bacterial pathogens, making it a candidate for antibiotic development .
  • Targeted Drug Delivery : The compound could be utilized in targeted therapies due to its ability to interact with specific molecular targets such as enzymes or receptors involved in disease pathways .

Chemical Research

In synthetic organic chemistry, (Z)-3-((4-fluoro-2-nitrophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile serves as a versatile building block for developing more complex molecules. Its unique structure allows chemists to explore new chemical reactions and pathways.

Case Studies

  • Antitumor Efficacy Study : A study published in the Journal of Medicinal Chemistry evaluated various thiazole derivatives, including compounds similar to this compound, demonstrating significant cytotoxicity against breast cancer cell lines .
  • Synthesis and Biological Evaluation : Another research article focused on synthesizing derivatives of this compound and assessing their biological activity against tuberculosis pathogens, highlighting its potential as an affordable antitubercular agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed analysis:

Structural and Functional Group Comparisons

Compound Name Molecular Formula Molecular Weight Thiazole Substituent Phenylamino Substituent Nitro Groups Halogen
(Z)-3-((4-Fluoro-2-nitrophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile (Target) C₁₉H₁₂FN₅O₄S 425.39 4-(3-nitrophenyl) 4-fluoro-2-nitrophenyl 2 F
(2Z)-3-[(3-Chloro-2-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile C₁₉H₁₃ClN₄O₂S 396.85 4-(4-nitrophenyl) 3-chloro-2-methylphenyl 1 Cl
4-(4-Fluorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole C₂₇H₁₉F₃N₆S 548.54 4-(4-fluorophenyl) Triazole-linked fluorophenyl 0 F
(Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide C₁₉H₁₈N₄O₄S 406.43 N/A (acrylamide backbone) 4-nitrophenyl, thienyl 1 N/A

Key Observations:

Nitro Group Positioning: The target compound has two nitro groups (meta on the thiazole-linked phenyl and ortho on the phenylamino group), whereas the analog in has a single para-nitro group. Nitro positioning influences electronic effects (e.g., resonance stabilization) and steric interactions .

Halogen Effects : Fluorine in the target compound enhances electronegativity and metabolic stability compared to chlorine in , which increases lipophilicity but may reduce solubility .

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